2-Formylphenyl 4-nitrobenzenesulfonate

Lipoxygenase inhibition Anti-inflammatory 2-Formylphenyl sulfonates

Sourcing a single scaffold for dual-target polypharmacology screening often forces trade-offs in hit validation. 2-Formylphenyl 4-nitrobenzenesulfonate (2e) eliminates this compromise with balanced IC50 values (α-glucosidase 10.2 µM, LOX-15 16.8 µM) and three orthogonal diversification handles. - Ortho-formyl group: Rapid hydrazone library generation (derivative 3e retains dual IC50: 11.7/12.8 µM). - 4-Nitrobenzenesulfonate: Serves as a nucleofuge for sulfonamide synthesis or reduces to the 4-aminobenzenesulfonamide pharmacophore essential for MurC/MurD antibacterial target engagement. - Differentiated from non-nitrated analogs: Replacing the 4-nitro group with methyl, phenyl, or thienyl alters IC50 values up to 2.3-fold, underscoring the 4-nitro motif's role in potency.

Molecular Formula C13H9NO6S
Molecular Weight 307.28
CAS No. 116748-53-9
Cat. No. B2608175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylphenyl 4-nitrobenzenesulfonate
CAS116748-53-9
Molecular FormulaC13H9NO6S
Molecular Weight307.28
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO6S/c15-9-10-3-1-2-4-13(10)20-21(18,19)12-7-5-11(6-8-12)14(16)17/h1-9H
InChIKeyCSJAODIVMYAFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylphenyl 4-Nitrobenzenesulfonate: Multi-Functional Arylsulfonate Building Block


2-Formylphenyl 4-nitrobenzenesulfonate (CAS 116748-53-9) is an aryl sulfonate ester containing both a reactive aldehyde group and a 4-nitrobenzenesulfonate moiety on a single phenyl ring [1]. This ortho-formylphenyl sulfonate scaffold enables derivatization through aldehyde condensation (hydrazone formation), nucleophilic substitution at the sulfonate ester, and nitro group reduction, making it a versatile intermediate for medicinal chemistry and chemical biology . Its dual α-glucosidase and lipoxygenase (LOX-15) inhibitory profile, directly comparable to a series of twelve structural analogs, provides a quantifiable basis for selection over closely related 2-formylphenyl sulfonates [1].

1
Aldehyde & Sulfonate Chemistry
Supports hydrazone library synthesis and sulfonamide formation through nucleophilic displacement.
2
Dual Enzyme Screening
Reported α-glucosidase and LOX-15 inhibition context supports metabolic/inflammatory pathway studies.
3
Latent Amine Handle
Reducible 4-nitro group enables access to sulfonamide pharmacophores for antibacterial lead generation.

Why Generic Analogs Cannot Replace This Compound


The 4-nitrobenzenesulfonate substituent in this compound is not a passive structural feature; it dictates both electronic character and downstream synthetic potential. Replacing the 4-nitro group with methyl, phenyl, 2-thienyl, 4-fluorophenyl, or 4-trifluoromethylphenyl results in IC50 values spanning 3.1–23.6 µM for α-glucosidase and 16.8–42.1 µM for LOX-15, demonstrating that even subtle changes in the sulfonate aryl group produce up to 2.3-fold differences in enzyme inhibition [1]. Moreover, the 4-nitrobenzenesulfonate moiety serves as an activating group for nucleophilic displacement in sulfonamide synthesis and can be reduced to a 4-aminobenzenesulfonamide, a pharmacophoric element in antibacterial sulfa drugs . Generic interchange with a different sulfonate ester forfeits both the specific inhibitory fingerprint and the unique chemical handle for further diversification.

This Compound 4-Nitrobenzenesulfonate (2e)
Generic Analog Risk 4-Fluorophenyl (2d) and 4-CF3-phenyl (2f) analogs show up to 2.5-fold shift in LOX-15 IC50, altering target engagement context.
This Compound Nitro Reducible Scaffold
Generic Analog Risk 4-Methyl (2a) and 4-Phenyl (2b) analogs lack a reducible nitro group, removing the synthetic path to sulfonamide pharmacophores.
This Compound Balanced Dual Profile
Generic Analog Risk 2-Methoxy-5-methyl analog (2g) exhibits an 11.3-fold bias toward α-glucosidase, limiting dual-pathway screening fit.

Quantitative Differentiation from Closest Analogs


Superior LOX-15 Inhibition in the 2-Formylphenyl Sulfonate Series

Among twelve 2-formylphenyl sulfonate analogs (2a–2l), compound 2e (4-nitrobenzenesulfonate) exhibited an LOX-15 IC50 of 16.8 ± 0.02 µM, ranking second only to the 4-CF3 analog 2l (17.1 ± 0.02 µM) and markedly outperforming the 4-fluorophenyl (2d: 37.1 µM), 4-CF3-phenyl (2f: 42.1 µM), and 4-methoxy-4-nitro (2k: 24.6 µM) analogs [1]. The 2.2-fold improvement over the 4-fluorophenyl analog demonstrates that the 4-nitrobenzenesulfonate group provides a quantifiable LOX-15 inhibitory advantage within this chemotype.

LOX-15 Inhibition
Head-to-head
2e: 16.8 µM vs 2d (4-F): 37.1 µM
Reported higher inhibitory context than 4-fluorophenyl analog.
Supports anti-inflammatory target screening.
Lipoxygenase inhibition Anti-inflammatory 2-Formylphenyl sulfonates

Balanced Dual Enzyme Inhibition Profile

Compound 2e achieved a dual inhibition profile: α-glucosidase IC50 = 10.2 ± 0.02 µM and LOX-15 IC50 = 16.8 ± 0.02 µM [1]. By contrast, the most potent α-glucosidase inhibitor in the series, compound 2g (2-methoxy-5-methylbenzenesulfonate), showed α-glucosidase IC50 = 3.1 ± 0.02 µM but a substantially weaker LOX-15 IC50 of 34.9 ± 0.01 µM—a 11.3-fold selectivity gap [1]. The 4-nitro analog (2e) thus provides a more balanced dual inhibitory activity (1.6-fold difference between targets) versus the 11.3-fold bias observed for 2g, making it preferable for polypharmacology approaches targeting both diabetic and inflammatory pathways.

Dual Inhibition Balance
Head-to-head
2e ratio: 1.6 vs 2g ratio: 11.3
Provides more balanced dual-target activity context.
Supports polypharmacology screening.
α-Glucosidase LOX-15 Dual inhibitor Diabetes Inflammation

Hydrazone Derivatization Enhances LOX-15 Selectivity

Conversion of the aldehyde group of 2e to a phenylhydrazone (compound 3e) yields a derivative with improved LOX-15 IC50 of 12.8 ± 0.02 µM while maintaining α-glucosidase IC50 at 11.7 ± 0.01 µM [1]. The corresponding hydrazones from the 4-fluorophenyl (3d) and 4-CF3-phenyl (3f) sulfonate analogs show LOX-15 IC50 values of 22.5 µM and 6.9 µM respectively, highlighting that the 4-nitrobenzenesulfonate-derived hydrazone (3e) achieves a favorable 1.1-fold dual inhibition ratio compared to the strongly LOX-15-biased 3f (1.7-fold α-glucosidase/LOX-15 ratio) [1].

Hydrazone Selectivity
Head-to-head
3e (from 2e): LOX-15 12.8 µM vs 3d: 22.5 µM
Retains balanced inhibition profile after derivatization.
Supports selection for SAR library synthesis.
Hydrazone derivative LOX-15 Sulfonate ester SAR

Nitro Reduction for Sulfonamide Antibacterial Scaffolds

The 4-nitro group of 2e is a latent amine that can be reduced to produce 4-aminobenzenesulfonate derivatives, a structural motif present in sulfonamide antibacterials. 2-Formylphenyl 4-nitrobenzenesulfonate has been reported as a key intermediate in the preparation of N-benzylidenesulfonohydrazide inhibitors of MurC and MurD (E. coli peptidoglycan biosynthesis enzymes), with the 4-nitrobenzenesulfonate moiety undergoing reduction to the active 4-aminobenzenesulfonamide pharmacophore . In contrast, analogs bearing 4-methyl (2a), 4-fluorophenyl (2d), or 4-CF3-phenyl (2f) groups cannot undergo a comparable bioactivation step, limiting their utility in antibacterial lead generation.

Nitro Reduction Handle
Class-level
4-NO2 → 4-NH2 (Sulfonamide)
Reported access to MurC/MurD inhibitor scaffolds.
Binary distinction; absent in 10/12 analogs.
Nitro reduction Sulfonamide Antibacterial MurC/MurD inhibitors

Comparable Synthetic Yield with Orthogonal Functional Handles

The synthesis of 2e from 2-hydroxybenzaldehyde and 4-nitrobenzenesulfonyl chloride proceeds in 69% isolated yield under standard conditions (CH2Cl2, Et3N, 3 h, room temperature), comparable to yields for the 4-fluorophenyl (2d, 68%) and 4-methoxy-4-nitro (2k, 69%) analogs [1]. However, unlike the 4-methyl (2a, 70%) or 4-phenyl (2b, 82%) analogs, 2e delivers a product bearing both a reducible nitro group and an electron-deficient sulfonate ester activated for nucleophilic displacement—two orthogonal reactive handles—without sacrificing synthetic throughput.

Synthetic Yield
Head-to-head
69% (2e) vs 68-82% (analogs)
Reported yield is context-comparable to simpler analogs.
No meaningful yield penalty for added handles.
Synthetic yield 2-Formylphenyl sulfonate 4-Nitrobenzenesulfonate

Enhanced Leaving Group Ability for Sulfonamide Synthesis

The 4-nitrobenzenesulfonate (nosylate) group is a well-established superior leaving group in nucleophilic substitution reactions compared to simple benzenesulfonate or tosylate, due to the electron-withdrawing effect of the para-nitro substituent. In the context of 2-formylphenyl sulfonates, the 4-nitro analog (2e) is predicted to undergo SN2 displacement by amines ~5–10 times faster than the unsubstituted benzenesulfonate (2b) based on established Hammett σ− values for p-NO2 (1.27) versus H (0.00) . This enhanced leaving group ability facilitates conversion to sulfonamides, a key transformation in medicinal chemistry.

Leaving Group Ability
Class-level
σ− 1.27 (4-NO2) vs 0.00 (4-H)
Predicted rate enhancement supports sulfonamide synthesis.
Based on Hammett LFER; data to verify.
Sulfonate ester Leaving group Nucleophilic substitution Sulfonamide synthesis

Application Scenarios: From Dual Enzyme Screening to Antibacterial Lead Generation


Dual α-Glucosidase/LOX-15 Inhibitor Screening Libraries

Compound 2e is ideally suited as a core scaffold for constructing focused libraries targeting both hyperglycemia and inflammatory pathways. Its balanced IC50 values (10.2 µM α-glucosidase, 16.8 µM LOX-15) [1] mean that hit-picking does not require pre-selection for one target over the other, streamlining the screening cascade for polypharmacology discovery.

Hydrazone Derivative Synthesis for SAR Studies

The reactive aldehyde group of 2e enables rapid derivatization with aryl hydrazines to generate hydrazone libraries. The resulting compound 3e (IC50: α-glucosidase 11.7 µM, LOX-15 12.8 µM) [1] retains dual activity, while the 4-nitrobenzenesulfonate group provides additional diversification points via nitro reduction or sulfonate displacement, making 2e a multi-exit-point building block for SAR exploration.

Intermediate for MurC/MurD Antibacterial Inhibitors

As documented in peer-reviewed antibacterial discovery programs, 2-formylphenyl 4-nitrobenzenesulfonate serves as a precursor to N-benzylidenesulfonohydrazide MurC/MurD inhibitors . Reduction of the 4-nitro group to 4-amine generates the sulfonamide pharmacophore required for binding to bacterial peptidoglycan biosynthesis enzymes, a transformation not available from non-nitrated analogs (e.g., 2a, 2b, 2d, 2f) [1].

Photoacid Generator in Semiconductor Photoresists

Aryl sulfonates bearing nitro substituents have been patented for use as photoacid generators (PAGs) in chemically amplified photoresists . The 4-nitrobenzenesulfonate group of 2e, upon irradiation with deep UV or electron beam, undergoes photolytic cleavage to generate sulfonic acid, enabling high-resolution patterning. The aldehyde group offers an additional functional handle for crosslinking or polymer attachment, differentiating 2e from simpler nitrobenzene derivatives.

Application
Selection Property
Validation Focus
Dual Enzyme Inhibitor Screening
Reported balanced α-glucosidase/LOX-15 context
Polypharmacology endpoint review
Hydrazone SAR Studies
Aldehyde condensation handle
Downstream library activity retention
Antibacterial Lead Generation
Reducible nitro group for sulfonamide formation
MurC/MurD inhibitory context review
Photoacid Generator Research
4-Nitrobenzenesulfonate photolytic cleavage
Acid generation and polymer compatibility
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